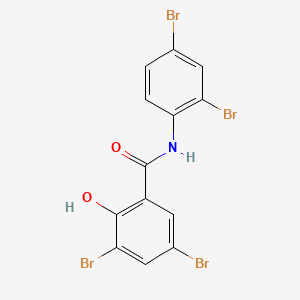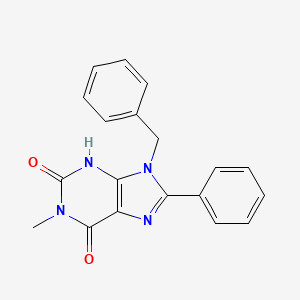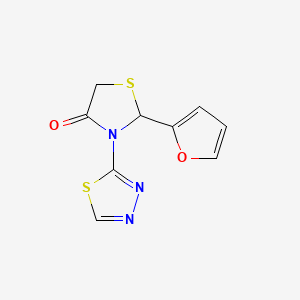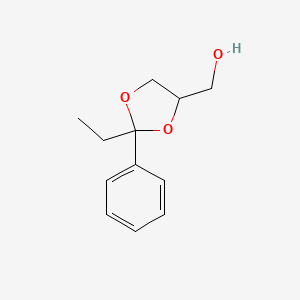
3,5-dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C13H7Br4NO2 and a molecular weight of 528.816 g/mol . This compound is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to a benzamide structure.
Méthodes De Préparation
The synthesis of 3,5-dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide typically involves the bromination of precursor compounds under controlled conditions. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions . Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,5-Dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5-Dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3,5-Dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide can be compared with other similar compounds, such as:
N-(2,4-Dibromophenyl)-2-methoxybenzamide: This compound has a methoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.
3,5-Dibromo-4-methylaniline: This compound has a different substitution pattern on the benzene ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the presence of a hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
4372-73-0 |
|---|---|
Formule moléculaire |
C13H7Br4NO2 |
Poids moléculaire |
528.8 g/mol |
Nom IUPAC |
3,5-dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Br4NO2/c14-6-1-2-11(9(16)4-6)18-13(20)8-3-7(15)5-10(17)12(8)19/h1-5,19H,(H,18,20) |
Clé InChI |
YLNWVMNMQPPHAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)


![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)


![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)



![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
